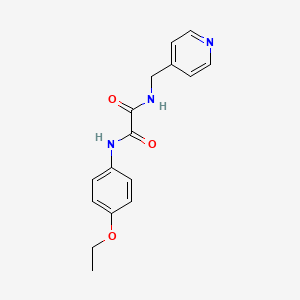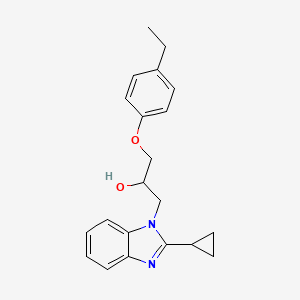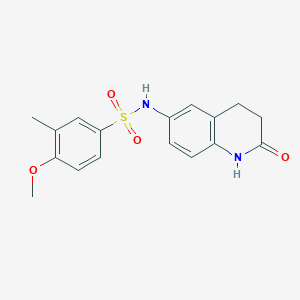
2-(4-(3-(2-phenoxyethyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-(2-phenoxyethyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide, also known as PTUPB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTUPB is a small molecule that has been synthesized using a unique method and has shown promising results in various preclinical studies.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel compounds, including derivatives related to phenoxyacetamide, have been synthesized and characterized, offering insights into their structural and chemical properties. For instance, the synthesis and NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety suggests a methodological approach for creating similar compounds, potentially including the one of interest (Li Ying-jun, 2012).
Biological Activities
- Some derivatives have shown promising biological activities, such as anticancer, anti-inflammatory, and analgesic properties. The development of 2-(substituted phenoxy) acetamide derivatives has revealed their potential as anticancer, anti-inflammatory, and analgesic agents, suggesting a similar potential for related compounds (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014).
Pharmacological Properties
- Ureido-acetamide derivatives have been explored for their pharmacological properties, including as non-peptide cholecystokinin-B (CCKB) receptor antagonists, suggesting their potential application in pharmacology and drug development (P. Bertrand, G. Böhme, C. Durieux, C. Guyon, M. Capet, B. Jeantaud, P. Boudeau, B. Ducos, C. Pendley, G. Martin, 1994).
Enzyme Inhibition and Molecular Docking Studies
- Research on novel synthetic methods and the enzyme inhibitory potential of derivatives provides a foundation for understanding the biological and pharmacological relevance of such compounds, indicating their utility in designing enzyme inhibitors and understanding their molecular interaction mechanisms (N. Riaz, M. Iftikhar, M. Saleem, Aziz‐ur‐Rehman, Ishtiaq Ahmed, M. Ashraf, Shahnawaz, J. Rehman, Mariya al-Rashida, 2020).
Propiedades
IUPAC Name |
2-[4-(2-phenoxyethylcarbamoylamino)phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-21(24-16-20-7-4-14-29-20)15-17-8-10-18(11-9-17)25-22(27)23-12-13-28-19-5-2-1-3-6-19/h1-11,14H,12-13,15-16H2,(H,24,26)(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRXRRKYLBLICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(2-phenoxyethyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

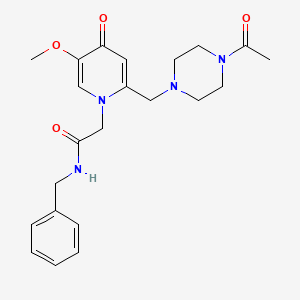
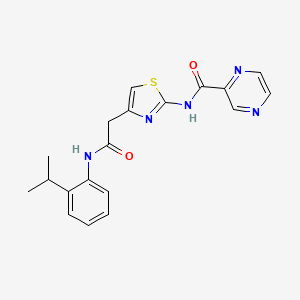
![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2816990.png)
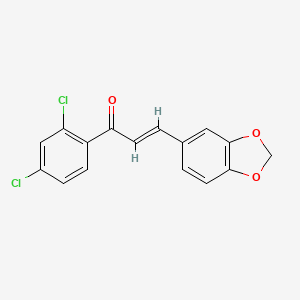
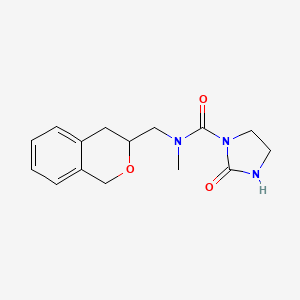
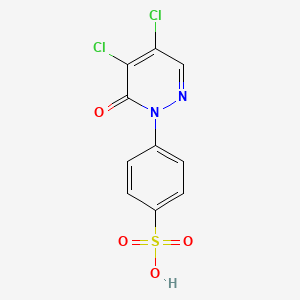

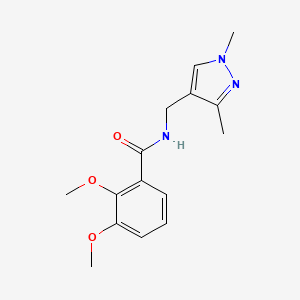
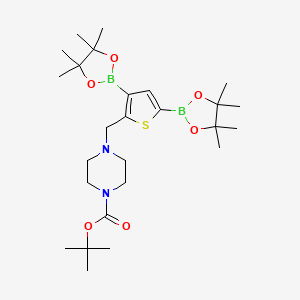
![N-(1-cyanocyclohexyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2817003.png)
